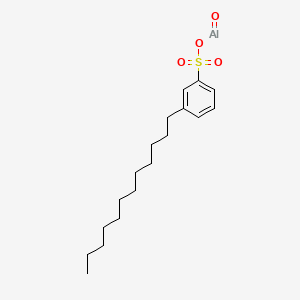
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate): is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine core, which is substituted with three ethylene tris(octadecylcarbamate) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) typically involves the reaction of cyanuric chloride with ethylene diamine, followed by the introduction of octadecyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbamate groups, resulting in the formation of amine derivatives.
Substitution: The triazine core is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include its use as a drug delivery agent. The compound’s ability to interact with various biological targets can be harnessed to improve the efficacy and specificity of therapeutic agents.
Industry: In industrial applications, this compound is used as an additive in polymers and coatings to enhance their properties. Its stability and compatibility with different materials make it suitable for use in high-performance products.
Mécanisme D'action
The mechanism of action of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, altering their activity and function. The carbamate groups can form hydrogen bonds and hydrophobic interactions with biological molecules, facilitating the compound’s binding and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction modulation.
Comparaison Avec Des Composés Similaires
Melamine: A triazine derivative with similar structural features but different functional groups.
Cyanuric Acid: Another triazine compound with three hydroxyl groups instead of carbamate groups.
Atrazine: A herbicide that shares the triazine core but has different substituents.
Uniqueness: The uniqueness of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) lies in its specific combination of triazine and carbamate groups. This combination imparts unique chemical properties and potential applications that are not observed in other triazine derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
85099-26-9 |
|---|---|
Formule moléculaire |
C66H126N6O9 |
Poids moléculaire |
1147.7 g/mol |
Nom IUPAC |
2-[3,5-bis[2-[carboxy(octadecyl)amino]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl-octadecylcarbamic acid |
InChI |
InChI=1S/C66H126N6O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-67(64(76)77)55-58-70-61(73)71(59-56-68(65(78)79)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(75)72(62(70)74)60-57-69(66(80)81)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-60H2,1-3H3,(H,76,77)(H,78,79)(H,80,81) |
Clé InChI |
WRDHLNLJMKVJIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCN1C(=O)N(C(=O)N(C1=O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


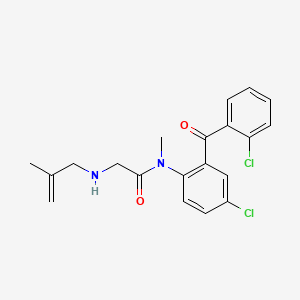
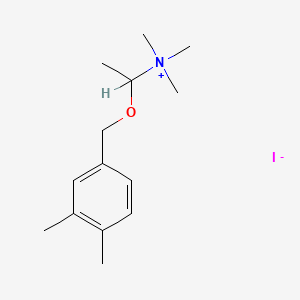
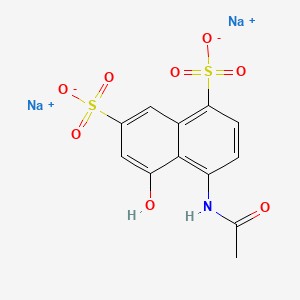

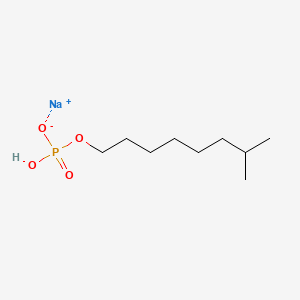
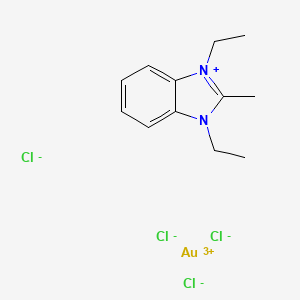

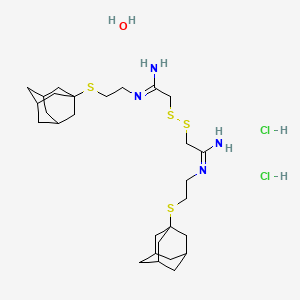

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)

